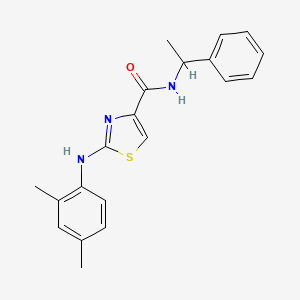

2-((2,4-dimethylphenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide

Description

2-((2,4-Dimethylphenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide is a thiazole-based small molecule characterized by a carboxamide group at position 4 of the thiazole ring, a 2,4-dimethylphenyl-substituted amino group at position 2, and an N-(1-phenylethyl) substituent on the carboxamide.

Properties

IUPAC Name |

2-(2,4-dimethylanilino)-N-(1-phenylethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c1-13-9-10-17(14(2)11-13)22-20-23-18(12-25-20)19(24)21-15(3)16-7-5-4-6-8-16/h4-12,15H,1-3H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCAAKQPJLMDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)NC(C)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dimethylphenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions:

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the thiazole derivative is reacted with an appropriate amine, such as 1-phenylethylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-dimethylphenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((2,4-dimethylphenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The target compound’s 1-phenylethyl group introduces steric bulk compared to simpler aryl or alkyl substituents (e.g., phenyl in or 4-fluorophenyl in ). This may influence solubility, membrane permeability, and target binding.

- Synthetic Complexity : The target compound’s synthesis likely parallels methods in and , where carboxamide formation involves coupling activated esters or acids with amines. However, the use of 1-phenylethylamine as a substituent may require tailored coupling conditions to avoid steric hindrance.

- Spectral Signatures : The IR carbonyl stretch (~1680 cm⁻¹) and NH vibrations (~3150–3300 cm⁻¹) align with other carboxamide-containing thiazoles , while the absence of S-H stretches (e.g., ~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, as seen in triazole analogs .

Pharmacological and Functional Comparisons

While direct activity data for the target compound are absent, insights can be drawn from structurally related analogs:

Key Insights :

- Anticancer Potential: The cytotoxicity of N-phenyl-2-p-tolylthiazole-4-carboxamides suggests that the target compound’s 2,4-dimethylphenyl and phenylethyl groups may similarly engage cellular targets like tubulin or kinases.

- Kinase Inhibition : While benzo[d]thiazole dicarboxamides show kinase inhibition , the target compound’s single carboxamide may necessitate structural optimization for comparable activity.

- Metabolic Stability : Fluorinated or cyclohexyl substituents in and enhance stability, whereas the target’s all-aryl structure may predispose it to oxidative metabolism.

Biological Activity

Introduction

The compound 2-((2,4-dimethylphenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide , a thiazole derivative, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is , indicating the presence of various functional groups that contribute to its reactivity and biological activity. The thiazole ring, along with the carboxamide group, plays a crucial role in its interaction with biological targets.

Structural Features

- Thiazole Ring : Contributes to the compound's electron-rich nature, facilitating electrophilic reactions.

- Carboxamide Group : Capable of hydrolysis, influencing the compound's stability and reactivity.

- Dimethylphenyl Substitution : Enhances reactivity and provides sites for potential interactions.

Biological Activities

Research indicates that thiazole derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anti-inflammatory Properties : Inhibition of cyclooxygenase (COX) enzymes.

- Anticancer Effects : Induction of apoptosis in cancer cell lines.

Antimicrobial Activity

A study demonstrated that thiazole derivatives possess significant antimicrobial properties. The compound's structure allows it to disrupt bacterial cell membranes effectively, leading to cell death.

Anti-inflammatory Properties

The compound has been shown to inhibit COX-1 and COX-2 enzymes, which are crucial in the inflammatory process. In vitro assays indicated that it exhibits selective inhibition of COX-2 over COX-1, suggesting potential for reduced side effects associated with non-selective NSAIDs .

Anticancer Effects

In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines. The results indicated that it has a notable inhibitory effect on cell proliferation, with IC50 values comparable to established anticancer agents. For instance, one study reported an IC50 value of μM against COX-1 .

The mechanism by which 2-((2,4-dimethylphenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide exerts its biological effects involves:

- Interaction with Cellular Signaling Pathways : The compound may modulate pathways related to cell survival and apoptosis.

- Binding Affinity Studies : Molecular docking studies have elucidated its binding interactions with target proteins, indicating strong affinity for COX enzymes .

Study Overview

Several studies have focused on evaluating the biological activity of this thiazole derivative:

Detailed Findings

- Synthesis and Characterization : The compound was synthesized through multi-step organic reactions, yielding high purity essential for biological testing .

- Cytotoxicity Assays : MTS assays demonstrated that the compound significantly inhibited the growth of various cancer cell lines compared to control groups .

- Molecular Docking Studies : These studies provided insights into the binding modes and affinities towards COX enzymes, supporting its potential as an anti-inflammatory agent .

Q & A

What are the optimal synthetic routes and reaction conditions for synthesizing 2-((2,4-dimethylphenyl)amino)-N-(1-phenylethyl)thiazole-4-carboxamide?

Level: Basic

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with thiazole ring formation followed by sequential amidation. Key steps include:

- Thiazole Core Construction: Use of L- or D-cysteine derivatives with substituted nitriles under reflux conditions (e.g., ethanol/water at 80–100°C) to generate dihydrothiazole intermediates .

- Amidation: Coupling the thiazole-4-carboxylic acid intermediate with 1-phenylethylamine using carbodiimide catalysts (e.g., EDCI/HOBt) in dichloromethane or DMF at 0–25°C .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields products with >95% purity .

Critical Parameters: pH control during amidation and solvent selection significantly impact yields (e.g., 34.5–98.7% in ).

How can researchers confirm the structural identity and purity of this compound?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): and NMR verify substituent integration and stereochemistry (e.g., distinguishing 4R/4S diastereomers in ) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., m/z 423.18 for a related compound in ) .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% in ) .

Advanced Tip: Use 2D NMR (COSY, NOESY) to resolve conformational ambiguities in the thiazole and amide regions .

What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

Level: Advanced

Methodological Answer:

- Anticancer Activity: Thiazole derivatives inhibit tubulin polymerization or kinase pathways. For example, analogs with 3,4,5-trimethoxyphenyl groups show microtubule destabilization (IC < 1 µM in ) .

- Enzyme Inhibition: Molecular docking studies (e.g., AutoDock Vina) predict binding to ATP pockets in kinases (e.g., EGFR, VEGFR2) .

Experimental Validation:- In Vitro Assays: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

- Target Engagement: Western blotting to monitor phosphorylation levels of downstream targets .

How does stereochemistry influence the compound’s bioactivity, and how can isomers be separated?

Level: Advanced

Methodological Answer:

- Stereochemical Impact: The 1-phenylethyl group introduces chirality, affecting receptor binding. For example, (R)-isomers of related compounds show 10-fold higher potency than (S)-isomers .

- Separation Methods:

- Chiral HPLC: Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) .

- Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

What strategies are recommended for structure-activity relationship (SAR) studies?

Level: Advanced

Methodological Answer:

- Substituent Variation: Modify the 2,4-dimethylphenyl and 1-phenylethyl groups to assess:

- Electron-Donating Groups: Methoxy substituents enhance solubility and hydrogen bonding (e.g., 3,4,5-trimethoxy analogs in ) .

- Halogenation: Fluorine or chlorine at the phenyl ring improves metabolic stability .

- Bioisosteric Replacement: Replace the thiazole core with oxazole or pyridine to evaluate scaffold flexibility .

Data Analysis: Use multivariate regression (e.g., CoMFA) to correlate physicochemical properties (logP, polar surface area) with activity .

How should researchers address contradictions in synthetic yields or bioactivity data?

Level: Advanced

Methodological Answer:

- Yield Discrepancies: Optimize reaction stoichiometry (e.g., 1.1 eq Lawesson’s reagent in ) and monitor intermediates via TLC .

- Bioactivity Variability:

- Assay Reproducibility: Standardize cell culture conditions (e.g., passage number, serum batch) .

- Metabolic Stability: Test compounds in liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation) .

What computational tools are recommended for predicting physicochemical properties and drug-likeness?

Level: Advanced

Methodological Answer:

- Software:

- Schrödinger Suite: Predict logP, pKa, and solubility (QikProp module) .

- SwissADME: Evaluate Lipinski’s rule compliance and bioavailability radar .

- Molecular Dynamics (MD): Simulate membrane permeability (e.g., GROMACS with lipid bilayer models) .

How can the compound’s stability under varying storage conditions be assessed?

Level: Basic

Methodological Answer:

- Accelerated Stability Studies:

- Thermal Stability: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Photostability: Expose to UV light (ICH Q1B guidelines) and quantify decomposition products .

- Degradation Pathways: Hydrolysis of the amide bond (pH-dependent) or thiazole ring oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.